Ethyl 5-bromo-6-hydroxynicotinate
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Overview
Description
Ethyl 5-bromo-6-hydroxynicotinate is an organic compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol It is a derivative of nicotinic acid, featuring a bromine atom at the 5-position and a hydroxyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-6-hydroxynicotinate can be synthesized through the esterification of 5-bromo-6-hydroxy nicotinic acid. A common method involves suspending 5-bromo-6-hydroxy nicotinic acid in ethanol with a catalytic amount of sulfuric acid. The mixture is stirred at 90°C for 18 hours, after which the product is isolated by concentration and extraction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically follows similar esterification processes, scaled up to meet industrial demands. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-6-hydroxynicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, altering the compound’s oxidation state.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can oxidize the hydroxyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation typically yields quinone derivatives.
Reduction Products: Reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Ethyl 5-bromo-6-hydroxynicotinate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of ethyl 5-bromo-6-hydroxynicotinate involves its interaction with molecular targets such as enzymes and receptors. The bromine and hydroxyl groups play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 5-bromo-6-methoxynicotinate: Similar structure but with a methoxy group instead of a hydroxyl group.
Ethyl 5-chloro-6-hydroxynicotinate: Chlorine atom replaces the bromine atom.
Ethyl 5-bromo-6-aminonicotinate: Amino group replaces the hydroxyl group.
Uniqueness: Ethyl 5-bromo-6-hydroxynicotinate is unique due to the specific combination of bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for targeted modifications and applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
ethyl 5-bromo-6-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-6(9)7(11)10-4-5/h3-4H,2H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQHDRQVVANNHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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